3',5'-Bis(trifluoromethyl)acetophenone

Catalog No.
S705292
CAS No.
30071-93-3
M.F
C10H6F6O
M. Wt
256.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Bis(trifluoromethyl)acetophenone

CAS Number

30071-93-3

Product Name

3',5'-Bis(trifluoromethyl)acetophenone

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanone

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C10H6F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,1H3

InChI Key

MCYCSIKSZLARBD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Synonyms

1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one; 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone; 1-[3,5-Di(trifluoromethyl)phenyl]ethanone; 3,5-Bis(trifluoromethyl)acetophenone; 3,5-Bis(trifluoromethyl)phenylmethyl ketone; 3,5-Di(trifluoromethyl)acetophen

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Synthesis and Characterization:

3',5'-Bis(trifluoromethyl)acetophenone is a synthetic organic compound with the chemical formula C₁₀H₆F₆O. It is a liquid at room temperature and possesses various unique properties, including high thermal stability and resistance to chemical degradation. Synthesis of this compound can be achieved through different methods, such as the Friedel-Crafts acylation of benzene with 3',5'-bis(trifluoromethyl)benzoyl chloride []. Researchers often characterize this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While the specific research applications of 3',5'-bis(trifluoromethyl)acetophenone are still under exploration, its unique properties suggest potential in various scientific fields:

  • Material Science: The thermal stability and chemical resistance of this compound make it a potential candidate for use in the development of new high-performance materials. Researchers are investigating its applicability in polymers, coatings, and electronic devices [].
  • Medicinal Chemistry: The trifluoromethyl group often plays a crucial role in enhancing the potency and metabolic stability of drug molecules. Studies have explored the incorporation of this compound as a building block in the synthesis of novel bioactive molecules with potential therapeutic applications [].
  • Organic Synthesis: The presence of the carbonyl group (C=O) in 3',5'-bis(trifluoromethyl)acetophenone makes it a valuable intermediate for further organic transformations. Researchers can utilize it as a starting material for the synthesis of diverse organic compounds with specific functionalities [].

Current Research Trends:

The current research on 3',5'-bis(trifluoromethyl)acetophenone is primarily focused on exploring its potential in the aforementioned fields. Researchers are actively investigating:

  • Development of novel materials: Studies are underway to evaluate the performance of this compound in various materials, such as heat-resistant polymers and flame retardants [].
  • Synthesis of new bioactive molecules: Researchers are exploring the incorporation of this compound into the design of new drugs with improved pharmacological properties [].
  • Utilization in organic synthesis: Researchers are investigating new synthetic methodologies using 3',5'-bis(trifluoromethyl)acetophenone as a starting material to access complex organic molecules [].

3',5'-Bis(trifluoromethyl)acetophenone is an organic compound with the molecular formula C₁₀H₆F₆O. It features a phenyl ring substituted with two trifluoromethyl groups at the 3' and 5' positions, along with an acetophenone functional group. This compound is notable for its unique electronic properties due to the presence of the highly electronegative trifluoromethyl groups, which can significantly influence its reactivity and interactions in various chemical environments .

  • BTFMAP has not been widely studied for a specific mechanism of action in biological systems.
  • As with most organic compounds, specific safety information on BTFMAP is limited.
  • In the absence of specific data, it's advisable to handle BTFMAP with laboratory safety practices in mind, including wearing gloves and working in a fume hood.
Typical of ketones and aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The trifluoromethyl groups enhance the electrophilicity of the aromatic ring, facilitating substitution reactions.
  • Nucleophilic Addition: As a ketone, it can undergo nucleophilic addition reactions, particularly with Grignard reagents or hydride donors.
  • Bromination: An improved method has been developed for the bromination of 3',5'-bis(trifluoromethyl)benzene, which can be a precursor for synthesizing this compound .

Research indicates that 3',5'-bis(trifluoromethyl)acetophenone exhibits biological activity, particularly in the development of pharmaceuticals. It has been utilized in synthesizing pyrazole carboxamide derivatives, which have shown antibacterial and antifungal properties . The unique electronic characteristics imparted by the trifluoromethyl groups may contribute to its biological efficacy.

Several synthetic routes exist for producing 3',5'-bis(trifluoromethyl)acetophenone:

  • From 3,5-Bis(trifluoromethyl)bromobenzene: This method involves the acylation of the bromobenzene derivative using acetyl chloride in the presence of a base .
  • Direct Acylation: Utilizing acetic anhydride and a suitable catalyst can also yield this compound from corresponding trifluoromethyl-substituted phenols.

These methods highlight the versatility and efficiency in synthesizing this compound, catering to different laboratory settings.

3',5'-Bis(trifluoromethyl)acetophenone finds applications primarily in:

  • Pharmaceutical Chemistry: As a precursor for various bioactive compounds.
  • Material Science: Due to its unique properties, it can be incorporated into polymers or coatings that require specific thermal or chemical resistance.
  • Research: It serves as a reagent in organic synthesis for developing new compounds with potential therapeutic effects.

Studies on 3',5'-bis(trifluoromethyl)acetophenone have focused on its interactions with various biological targets. Its ability to form hydrogen bonds and engage in π-π stacking due to its aromatic nature allows it to interact effectively with biological macromolecules. The presence of trifluoromethyl groups may enhance these interactions through increased polarity and electron-withdrawing effects .

Several compounds share structural similarities with 3',5'-bis(trifluoromethyl)acetophenone. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-TrifluoromethylacetophenoneC9H7F3OContains one trifluoromethyl group; less electronegative influence
2,4-DichlorobenzophenoneC13H8Cl2OContains chlorine instead of fluorine; different reactivity
4-FluoroacetophenoneC9H9FOOnly one fluorine substituent; less steric hindrance
3',4'-DifluoroacetophenoneC10H8F2OTwo fluorine atoms; different electronic properties

The distinct presence of two trifluoromethyl groups in 3',5'-bis(trifluoromethyl)acetophenone sets it apart from these similar compounds, contributing to its unique reactivity and potential applications in medicinal chemistry.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30071-93-3

Wikipedia

3',5'-Bis(trifluoromethyl)acetophenone

Dates

Modify: 2023-08-15
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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